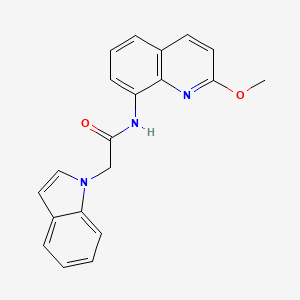

2-(1H-indol-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide

Description

Properties

IUPAC Name |

2-indol-1-yl-N-(2-methoxyquinolin-8-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2/c1-25-19-10-9-15-6-4-7-16(20(15)22-19)21-18(24)13-23-12-11-14-5-2-3-8-17(14)23/h2-12H,13H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJKSLNGAVANBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CC=C2NC(=O)CN3C=CC4=CC=CC=C43)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide typically involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Formation of the Quinoline Moiety: The quinoline ring can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid.

Coupling of Indole and Quinoline Moieties: The indole and quinoline moieties are then coupled via an amide bond formation. This can be achieved by reacting the indole derivative with an acyl chloride or anhydride of the quinoline derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

Reduction: Reduction reactions can occur at the quinoline moiety, potentially leading to the formation of tetrahydroquinoline derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the methoxy group on the quinoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents for substitution reactions include halogenating agents such as bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

Oxidation: Oxindole derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1H-indol-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent for various diseases.

Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in disease pathways.

Pathways Involved: The exact pathways can vary depending on the specific biological activity being studied, but may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Indole Acylguanidine Analogs

Compounds such as N-carbamimidoyl-2-(1H-indol-1-yl)acetamide () and its derivatives (e.g., compounds 13 and 16 in ) share the indole-acetamide core but replace the quinoline group with carbamimidoyl or substituted benzyl groups. Key differences include:

- Substituent Effects : Compound 13 (3-iodobenzyl) and 16 (3-trifluoromethoxybenzyl) exhibit higher molecular weights (432 and 390 g/mol, respectively) compared to the target compound, likely due to halogen or trifluoromethoxy groups. These substituents enhance metabolic stability and electron-withdrawing properties, which could influence receptor binding .

- Synthetic Routes : These analogs are synthesized via HATU-mediated coupling of 2-(1H-indol-1-yl)acetic acid with guanidine or benzylamine derivatives, followed by purification via silica chromatography .

Table 1: Comparison of Indole Acylguanidine Analogs

Quinoline-Indole Hybrids

N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-2-(quinolin-8-ylamino)acetamide (b2) () shares structural similarities with the target compound but incorporates a melatonin-derived indole (5-methoxy substitution) and an 8-aminoquinoline group. Key distinctions include:

- Synthesis: Prepared via nucleophilic substitution between 8-aminoquinoline and chloroacetamide intermediates in DMF at 80°C, yielding a 76% isolated yield .

Benzothiazole and Heterocyclic Acetamides

Benzothiazole derivatives (), such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide, replace the quinoline with a benzothiazole ring. The trifluoromethyl group enhances bioavailability, while the methoxy phenyl group mimics the target compound’s quinoline substitution. These compounds are often patented for kinase inhibition or antimicrobial use .

Cytotoxic Indole Acetamides

Marine-derived indole acetamides like N-(2-(1H-Indol-3-yl)-2-oxoethyl)-acetamide () exhibit moderate cytotoxicity (IC₅₀ ~10–50 μM) against cancer cell lines. The target compound’s methoxyquinoline group may confer enhanced activity due to improved membrane permeability compared to simpler indole derivatives .

Key Research Findings and Trends

- Substituent Impact: Electron-withdrawing groups (e.g., trifluoromethoxy, iodine) on aromatic rings improve metabolic stability but may reduce solubility.

- Biological Activity: Quinoline-indole hybrids often target DNA topoisomerases or parasitic enzymes (e.g., malaria proteases), whereas indole acylguanidines show promise in kinase inhibition .

- Synthetic Accessibility : HATU/NMM-mediated coupling () and nucleophilic substitution () are robust methods for acetamide-linked hybrids, with yields ranging from 53% to 76% .

Biological Activity

2-(1H-indol-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide is a compound that integrates an indole and a methoxy-substituted quinoline moiety, which may confer unique biological properties. This article examines the biological activities of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

- IUPAC Name : 2-indol-1-yl-N-(2-methoxyquinolin-8-yl)acetamide

- Molecular Formula : C20H17N3O2

- Molecular Weight : 331.3679 g/mol

- CAS Number : 1226459-87-5

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including:

- Enzymes : Potential inhibition of specific enzymes involved in disease pathways.

- Receptors : Modulation of receptor signaling pathways.

- Cellular Processes : Interference with processes such as DNA replication and protein synthesis.

Antimicrobial Activity

Research indicates that compounds with indole and quinoline structures often exhibit antimicrobial properties. Specifically, studies have shown that derivatives similar to this compound demonstrate significant activity against various bacterial strains, including Mycobacterium tuberculosis .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| 2-(1H-indol-1-yl)-N-(2-hydroxyquinolin-8-yl)acetamide | Moderate antimicrobial |

Anticancer Properties

In vitro studies suggest that this compound may possess anticancer properties. The mechanism involves inducing apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

| Study | Cell Line | Result |

|---|---|---|

| Study A | HeLa (cervical cancer) | Induced apoptosis at IC50 = 15 µM |

| Study B | MCF7 (breast cancer) | Inhibited proliferation by 40% at 10 µM |

Case Studies

- Case Study on Antimicrobial Efficacy :

- Case Study on Anticancer Activity :

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(1H-indol-1-yl)-N-(2-hydroxyquinolin-8-yl)acetamide | Hydroxy group instead of methoxy | Moderate antimicrobial |

| 2-(1H-indol-1-yl)-N-(2-chloroquinolin-8-yl)acetamide | Chlorine substitution | Enhanced anticancer activity |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2-(1H-indol-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling indole derivatives with functionalized quinoline moieties. Critical steps include:

- Coupling reactions : Use carbodiimides (e.g., DCC) or other coupling agents to form the acetamide bond .

- Temperature control : Reactions are performed between 20–80°C to balance yield and byproduct formation .

- Solvent selection : Dichloromethane or ethanol are common solvents for intermediate steps .

- Purification : Column chromatography or recrystallization ensures purity (>95% by HPLC) .

Q. How is structural integrity confirmed for this compound, and what analytical techniques are prioritized?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., indole C1 linkage, methoxy group on quinoline) .

- Infrared Spectroscopy (IR) : Validates amide bond formation (C=O stretch ~1650 cm⁻¹) and methoxy groups (~1250 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated for C₂₀H₁₆N₃O₂: ~330.12 g/mol) .

Q. What preliminary biological screening models are used to assess its therapeutic potential?

- Methodological Answer :

- In vitro cytotoxicity assays : Tested against cancer cell lines (e.g., MCF-7, A549) using MTT or SRB assays, with IC₅₀ values compared to reference drugs .

- Enzyme inhibition studies : For kinase or protease targets (e.g., KRASG12C), using fluorescence-based assays to determine binding kinetics (kon/koff) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on indole or quinoline) impact bioactivity and selectivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) studies : Compare analogues (e.g., chloro/methoxy substituents) via:

- Molecular docking : Predict interactions with targets (e.g., KRASG12C) using AutoDock Vina .

- In vitro validation : Measure IC₅₀ shifts; e.g., methoxy groups enhance solubility but may reduce binding affinity .

- Data interpretation : Use regression models to correlate substituent electronic properties (Hammett constants) with activity .

Q. What strategies resolve contradictions in binding data between computational predictions and experimental results?

- Methodological Answer :

- Binding assay optimization :

- Surface Plasmon Resonance (SPR) : Directly measure binding affinity (KD) to address discrepancies from docking studies .

- Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies enthalpy/entropy contributions to binding .

- Crystallography : Co-crystallize the compound with target proteins (e.g., KRASG12C) to validate binding modes .

Q. How can metabolic stability and pharmacokinetic (PK) properties be improved without compromising efficacy?

- Methodological Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .

- Microsomal assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., quinoline oxidation) .

- PK/PD modeling : Link plasma concentration-time profiles (AUC, Cmax) to efficacy in xenograft models .

Q. What experimental designs are critical for evaluating off-target effects in complex biological systems?

- Methodological Answer :

- Proteome-wide profiling : Use affinity pulldown with mass spectrometry (AP-MS) to identify non-target interactions .

- CRISPR-Cas9 screens : Knock out putative off-target genes and assess cytotoxicity rescue .

- Dose-response analysis : Compare IC₅₀ values across cell lines to infer target specificity .

Data Interpretation & Optimization

Q. How are conflicting cytotoxicity data across cell lines analyzed to prioritize lead candidates?

- Methodological Answer :

- Multivariate analysis : Apply principal component analysis (PCA) to cytotoxicity datasets, grouping compounds by efficacy/specificity .

- Pathway enrichment : Use RNA-seq to correlate sensitivity with gene expression (e.g., apoptosis pathways) .

Q. What computational tools are used to predict drug-likeness and toxicity early in development?

- Methodological Answer :

- ADMET prediction : SwissADME or ADMETLab estimate parameters (logP, PSA) to optimize Lipinski’s rule compliance .

- Toxicity screening : Derek Nexus predicts hepatotoxicity or mutagenicity risks based on structural alerts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.